1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula . This compound is notable for its potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting central nervous system disorders. It is classified as a pyridine derivative containing a piperazine moiety, which is significant for its biological activity.
The synthesis of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone typically follows a multi-step process:
This method showcases the compound's synthetic versatility and highlights the importance of each step in achieving the desired product.
The molecular structure of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone can be characterized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.70 g/mol |
IUPAC Name | 1-(5-chloro-6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI | InChI=1S/C11H14ClN3O/c1-8(16)9-6-10(12)11(14-7-9)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
InChI Key | GENPXAYXMVFRPV-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl |
This structure indicates the presence of a chloro substituent on the pyridine ring and a piperazine ring attached to it, contributing to its biological properties .
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone can participate in various chemical reactions:
These reactions illustrate the compound's reactivity and potential for further functionalization.
The mechanism of action of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone primarily involves its interaction with biological targets such as receptors in the central nervous system. The piperazine moiety enhances binding affinity and selectivity towards specific receptor sites, influencing neurotransmitter pathways. This makes it a candidate for developing drugs targeting conditions like anxiety and depression .
The physical and chemical properties of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that while specific data such as melting and boiling points are not provided, the compound's solubility in organic solvents suggests potential for use in various formulations .
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3